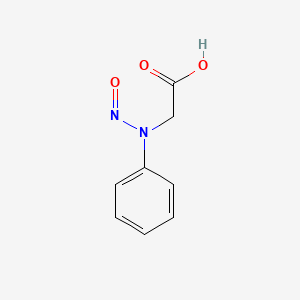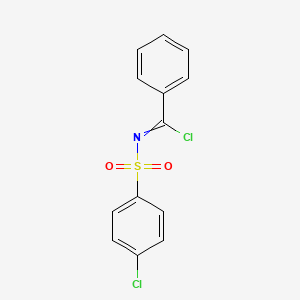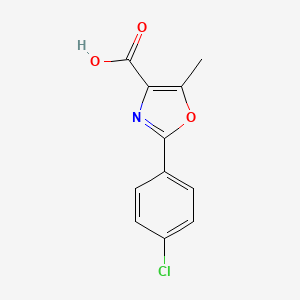
2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic Acid
説明
科学的研究の応用
Corrosion Inhibition Applications
Triazole derivatives, related to the chemical structure of interest, have been studied for their efficiency in inhibiting corrosion of mild steel in acidic media. Research shows that these derivatives, such as 4-MTHT, are very effective inhibitors, with inhibition efficiencies up to 99% in certain acidic environments. The mechanism of adsorption and activation energies in the presence of these inhibitors have been studied extensively (Lagrenée et al., 2002).
Synthesis of Macrolides
Oxazoles have been utilized as precursors for the synthesis of various macrolides, including recifeiolide and curvularin. These compounds are synthesized through a process of oxidation-acylation sequence using substrates like 2-(ω-hydroxyalkyl)-4,5-diphenyloxazoles (Wasserman et al., 1981).
Polymer Synthesis
Research has explored the preparation of thermotropic polyesters using 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid and other related compounds. These polyesters, characterized by various analytical methods, have shown potential in forming nematic melts and display interesting structure/property relationships (Kricheldorf & Thomsen, 1992).
Chemical Synthesis
The compound is involved in regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. These reactions produce selectively substituted nicotinic acids and triazoles, highlighting the compound's role in complex chemical syntheses (Houpis et al., 2010).
Antimicrobial and Anticancer Agents
Derivatives of 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid have been synthesized and evaluated for their biological activities. Studies have shown that these compounds exhibit promising antimicrobial and anticancer activities, highlighting their potential in pharmaceutical applications (Katariya et al., 2021).
作用機序
Target of Action
The primary targets of 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylic acid are currently unknown. This compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom .
Mode of Action
Many oxazole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Oxazole derivatives have been found to interfere with various biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The downstream effects of these interactions can include changes in cell signaling, gene expression, and metabolic processes .
Pharmacokinetics
Many oxazole derivatives are known to have good oral bioavailability and can be metabolized by the liver . The specific ADME properties of this compound would depend on factors such as its chemical structure, formulation, and route of administration .
Result of Action
Oxazole derivatives can have a wide range of effects at the molecular and cellular levels, depending on their specific targets and mode of action . These effects can include changes in cell signaling, gene expression, and cellular metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s age, sex, genetic background, and health status .
特性
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)13-10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGNZWBREYZBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406972 | |
| Record name | 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic Acid | |
CAS RN |
2940-23-0 | |
| Record name | 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



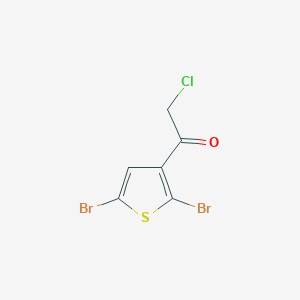
![Naphtho[1,2-D][1,3]oxazole-2-thiol](/img/structure/B1623054.png)
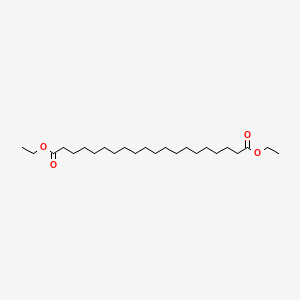
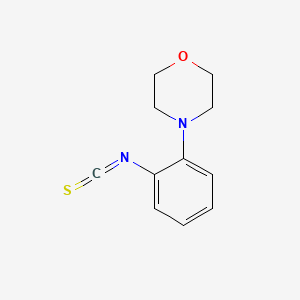
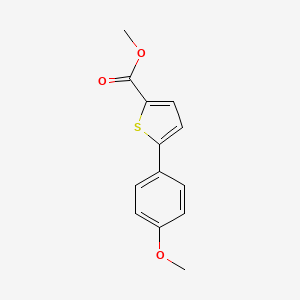
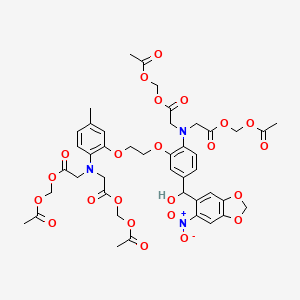
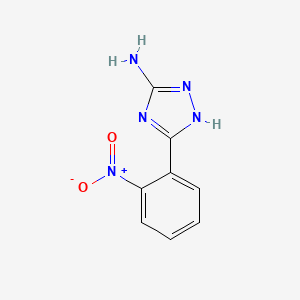
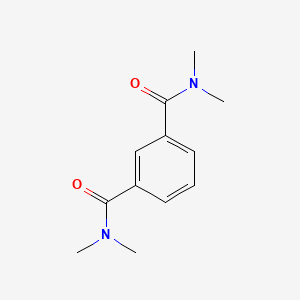

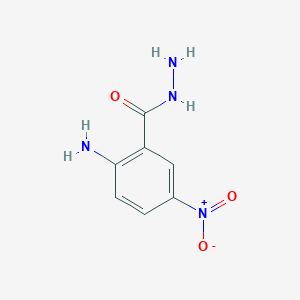
![2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-](/img/structure/B1623068.png)
